REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[CH:10][CH:11]=2)[C:6]1=O)=[O:4].C(O)(=O)C.Cl(O)(=O)(=O)=O>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:6][C:7]2[C:12](=[CH:11][CH:10]=[C:9]([O:14][CH3:15])[CH:8]=2)[CH2:13]1)=[O:4]
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(C2=CC(=CC=C2C1)OC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0.14 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
filter the reaction mixture through a pad of Celite
|
Type
|
ADDITION
|
Details
|
Then add the filtrate to a separatory funnel
|
Type
|
WASH
|
Details
|
wash with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dry the organic layer over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentrating under reduced pressure, flash Chromatograph
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC2=CC=C(C=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.21 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |